molecular formula C11H9Cl2NS B3125937 2-(2-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole CAS No. 329977-16-4

2-(2-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole

Cat. No.: B3125937
CAS No.: 329977-16-4
M. Wt: 258.2 g/mol
InChI Key: DIWJBDZVWXYCPZ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorophenyl group and a chloromethyl group attached to the thiazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole typically involves the reaction of 2-chlorobenzaldehyde with thioacetamide in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiazole ring. The chloromethyl group is introduced via chloromethylation using formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the chlorophenyl group can lead to the formation of the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of aniline derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The chloromethyl group can react with nucleophilic sites in enzymes or proteins, leading to the inhibition of their function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)thiazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    4-(Chloromethyl)-5-methylthiazole: Lacks the chlorophenyl group, affecting its overall biological activity.

    2-Phenyl-4-(chloromethyl)-5-methylthiazole: Similar structure but with a phenyl group instead of a chlorophenyl group, altering its chemical properties.

Uniqueness

2-(2-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole is unique due to the presence of both the chlorophenyl and chloromethyl groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry.

Properties

IUPAC Name

4-(chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NS/c1-7-10(6-12)14-11(15-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWJBDZVWXYCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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